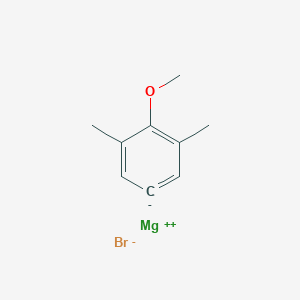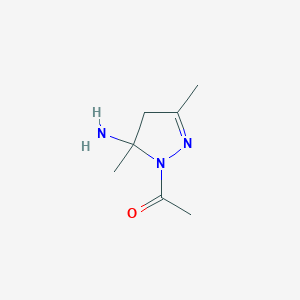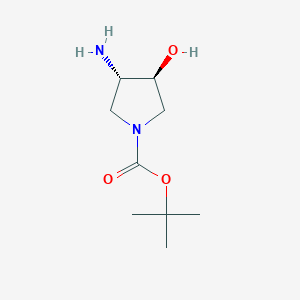
1-Bromo-2-isocyanobenzene
Overview
Description
1-Bromo-2-isocyanobenzene is an organic compound with the molecular formula C₇H₄BrN. It is a derivative of benzene, where a bromine atom and an isocyano group are substituted at the first and second positions, respectively. This compound is of significant interest in various fields of chemistry and materials science due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-isocyanobenzene can be synthesized through a multi-step process involving the bromination of aniline followed by the introduction of the isocyano group. One common method involves the following steps:
Bromination of Aniline: Aniline is first brominated using bromine in the presence of a suitable solvent like acetic acid to yield 2-bromoaniline.
Formylation: The 2-bromoaniline is then formylated using formic acid and a dehydrating agent such as phosphorus oxychloride to produce 2-bromoformanilide.
Dehydration: Finally, the 2-bromoformanilide is dehydrated using phosphorus oxychloride in the presence of a base like triethylamine to yield this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-isocyanobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the bromine atom, which is an electron-withdrawing group. This makes the aromatic ring less reactive towards electrophiles.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Coupling Reactions: It can undergo coupling reactions such as the Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents. Conditions typically involve the use of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of a polar aprotic solvent.
Coupling Reactions: Reagents include boronic acids and palladium catalysts. Conditions involve the use of a base and a suitable solvent like toluene or ethanol.
Major Products Formed
Electrophilic Aromatic Substitution: Products include brominated, chlorinated, or nitrated derivatives of this compound.
Nucleophilic Substitution: Products include substituted derivatives where the bromine atom is replaced by the nucleophile.
Coupling Reactions: Products include biaryl compounds formed by the coupling of this compound with boronic acids.
Scientific Research Applications
1-Bromo-2-isocyanobenzene has diverse applications in scientific research, including:
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules and polymers.
Medicinal Chemistry: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Materials Science: The compound is utilized in the production of advanced materials, including liquid crystals and conductive polymers.
Agrochemicals: It is employed in the synthesis of agrochemical intermediates and active ingredients.
Mechanism of Action
The mechanism of action of 1-bromo-2-isocyanobenzene involves its reactivity towards various nucleophiles and electrophiles. The bromine atom, being an electron-withdrawing group, makes the aromatic ring less reactive towards electrophiles but more reactive towards nucleophiles. The isocyano group can participate in various reactions, including cycloaddition and coupling reactions, due to its ability to act as both a nucleophile and an electrophile .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-isocyanobenzene: Similar structure but with the isocyano group at the fourth position.
2-Bromo-4-methylphenylisocyanide: Contains a methyl group in addition to the bromine and isocyano groups.
2,5-Dibromophenylisocyanide: Contains two bromine atoms in addition to the isocyano group.
Uniqueness
1-Bromo-2-isocyanobenzene is unique due to the specific positioning of the bromine and isocyano groups, which imparts distinct reactivity and properties. This unique structure makes it a valuable compound in various synthetic and industrial applications.
Properties
IUPAC Name |
1-bromo-2-isocyanobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN/c1-9-7-5-3-2-4-6(7)8/h2-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDYPEVMVGKJNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373739 | |
| Record name | 2-Bromophenylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183209-26-9 | |
| Record name | 1-Bromo-2-isocyanobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183209-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromophenylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2-isocyanobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B60817.png)






